(3,5-Dibromothiophen-2-yl)methanamine

Description

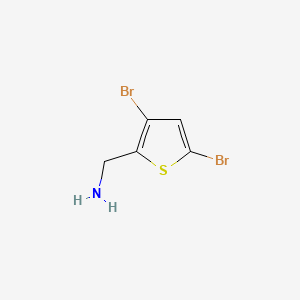

(3,5-Dibromothiophen-2-yl)methanamine is a brominated thiophene derivative featuring a methanamine (-CH2NH2) group attached to the 2-position of a thiophene ring substituted with bromine atoms at the 3- and 5-positions. This compound belongs to the broader class of heterocyclic amines, which are of significant interest in medicinal chemistry, agrochemical research, and materials science due to their tunable electronic properties and bioactivity .

Properties

Molecular Formula |

C5H5Br2NS |

|---|---|

Molecular Weight |

270.98 g/mol |

IUPAC Name |

(3,5-dibromothiophen-2-yl)methanamine |

InChI |

InChI=1S/C5H5Br2NS/c6-3-1-5(7)9-4(3)2-8/h1H,2,8H2 |

InChI Key |

AMAOQQDBCAWIDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)CN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromothiophen-2-yl)methanamine typically involves the bromination of thiophene derivatives followed by amination. One common method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) under nitrogen atmosphere . The resulting dibrominated product is then subjected to amination using reagents such as ammonia or primary amines under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromothiophen-2-yl)methanamine undergoes various chemical reactions, including:

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Imines, nitriles, and amides.

Reduction: Thiophene derivatives with hydrogen replacing bromine atoms.

Substitution: Thiophene derivatives with various functional groups replacing bromine atoms.

Scientific Research Applications

(3,5-Dibromothiophen-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dibromothiophen-2-yl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and interact with biological molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Electrophilicity : Bromine in this compound confers higher electrophilicity compared to chlorine in its dichlorophenyl analog, enhancing its utility in cross-coupling reactions .

- Solubility : The trimethoxyphenyl derivative exhibits improved solubility in polar solvents due to its methoxy groups, whereas brominated thiophenes are typically less polar and more lipophilic .

- Bioactivity : The benzimidazole-linked methanamine () shows specific biological effects (e.g., germination inhibition), suggesting that the target compound’s bioactivity could be modulated by its thiophene core and bromine substituents .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing (3,5-Dibromothiophen-2-yl)methanamine?

- Methodological Answer : The synthesis typically involves bromination of thiophene derivatives followed by functionalization of the methanamine group. A plausible route involves:

Bromination : Direct bromination of 2-aminothiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve 3,5-dibromo substitution .

Protection/Deprotection : Use of protecting groups (e.g., Boc) for the amine during bromination to prevent side reactions.

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to isolate the pure product.

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., absence of aromatic protons at positions 3 and 5).

Q. How should spectroscopic characterization (NMR, IR, MS) be performed for this compound?

- NMR :

- NMR: Expect singlet for the methanamine CH group (~3.8–4.2 ppm) and absence of aromatic protons due to bromine substitution.

- NMR: Peaks for C-Br (~110–120 ppm) and methanamine carbons (~40–50 ppm).

Q. What safety precautions are critical during handling and storage?

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Brominated compounds may release toxic fumes upon decomposition .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers; keep away from ignition sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve the solid-state structure of this compound?

- Methodology :

Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.

Data Collection : Employ a diffractometer (e.g., Oxford Diffraction Gemini) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Structure Solution : Use SHELXT for direct methods and SHELXL for refinement. Address heavy atom (Br) effects via absorption correction (e.g., multi-scan in CrysAlis RED) .

- Validation : Check R-factor convergence (target: ), residual electron density, and thermal displacement parameters.

Q. How to address contradictions between solution-state NMR and solid-state X-ray data?

- Potential Causes :

- Dynamic Effects : Conformational flexibility in solution vs. rigid solid-state structure.

- Polymorphism : Multiple crystal forms (e.g., differing dihedral angles between thiophene and methanamine groups).

- Resolution Strategies :

Variable-Temperature NMR : Identify coalescence temperatures for dynamic processes.

DFT Calculations : Compare experimental NMR shifts with computed conformers .

PXRD : Verify if bulk material matches the single-crystal structure .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

- Derivative Design :

- Replace Br with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups to modulate electronic properties.

- Modify the methanamine group to amides or sulfonamides for enhanced bioavailability.

- Biological Assays :

- In vitro testing : Screen for antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., kinase assays).

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes to target proteins .

Q. How to evaluate the compound’s reactivity in further functionalization?

- Electrophilic Substitution : Bromine atoms direct incoming electrophiles to the 4-position of the thiophene ring.

- Nucleophilic Reactions : Methanamine can undergo alkylation/acylation; use Schlenk techniques for moisture-sensitive reactions.

- Catalytic Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at brominated positions (catalyst: Pd(PPh)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.